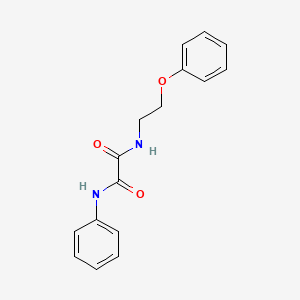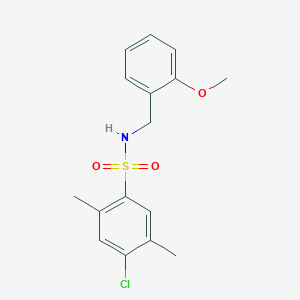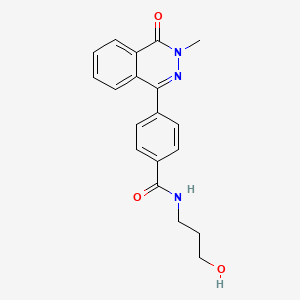
N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide and related compounds involves several key steps, including the formation of antipyrine derivatives, characterized by good yields and spectroscopic characterization. For instance, Saeed et al. (2020) reported the synthesis and X-ray structure characterization of two new antipyrine derivatives, demonstrating the synthesis process in good yields and their spectroscopic characterization (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These techniques provide insights into the intermolecular interactions, crystal packing, and stability of the compounds. For example, the work by Saeed et al. (2020) and Kumara et al. (2018) utilizes these methods to detail the solid-state structures and the stabilization mechanisms through hydrogen bonding and π-interactions (Saeed et al., 2020); (Kumara et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including 1,3-dipolar cycloaddition, rearrangement, and interactions with different reagents leading to the formation of novel derivatives with potential biological applications. Studies such as those by Liu et al. (2014) illustrate the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement under mild conditions (Liu et al., 2014).
Applications De Recherche Scientifique
Design and Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including those with complex substituents, are often synthesized and studied for their biological activities. For instance, novel analogs of pyrazole derivatives have been designed and synthesized for their promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in the development of new antimicrobial agents (Palkar et al., 2017). These studies typically involve detailed spectroscopic confirmation of the compounds' structures and may include quantitative structure-activity relationship (QSAR) studies to understand their biological efficacy.
Antimicrobial and Antioxidant Activities
The catalytic assembly of pyrazole derivatives with carboxylic acids has been explored, revealing compounds that exhibit significant antimicrobial and antioxidant activities. This suggests that such compounds can be synthesized for potential use in treating microbial infections and for their antioxidant properties, contributing to the search for new therapeutic agents (Sindhe et al., 2016).
Synthesis for Anticancer Applications
Research on the synthesis and biological evaluation of pyrazole derivatives has also highlighted their potential in anticancer applications. Some derivatives have shown promising activity against specific cancer cell lines, indicating the role of these compounds in the development of new anticancer drugs (Rahmouni et al., 2016).
Chemical Interactions and Molecular Docking
Studies on pyrazole derivatives have also focused on their molecular interactions, including antagonist activities with specific receptors, which can be crucial for designing drugs with targeted actions (Shim et al., 2002). Molecular docking and conformational analysis are essential techniques in these studies to predict the binding modes and efficacy of these compounds in biological systems.
Propriétés
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(7-14-17(8)2)15-13(18)12-9-5-3-4-6-11(9)19-16-12/h7H,3-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGUIYTYULMZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=NOC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4581985.png)
![(tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4581989.png)
![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)




![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)